molecular formula C12H14N2O B1628939 4-(1H-Indol-6-yl)morpholine CAS No. 245117-18-4

4-(1H-Indol-6-yl)morpholine

Cat. No. B1628939
M. Wt: 202.25 g/mol
InChI Key: CDGIWYMFRIJCIR-UHFFFAOYSA-N
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Patent
US08685969B2

Procedure details

A mixture of 1H-indol-6-amine (3.14 g, 23.76 mmol), 1-chloro-2-(2-chloroethoxy)ethane (4.18 mL, 35.6 mmol), and sodium carbonate (10.07 g, 95 mmol) in t-BuOH (90 mL) was heated at 100° C. in a pressure tube for 3.5 days. On cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through CELITE®. The filtrate was concentrated under vacuum to dryness. To the residue was added water (50 mL). The mixture was adjusted to pH 11 with saturated NaHCO3 solution and extracted with CH2Cl2 (4×80 mL). The combined extract was washed with brine (50 mL) and dried over anhydrous MgSO4. The desired product (3.96 g, 19.58 mmol, 82% yield) was isolated as a beige solid with ISCO (300 g silica gel, solid loading, 20-50% ethyl acetate/hexane).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
4.18 mL
Type
reactant
Reaction Step Two
Quantity
10.07 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:10])[CH:8]=2)[CH:3]=[CH:2]1.Cl[CH2:12][CH2:13][O:14][CH2:15][CH2:16]Cl.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C.CCCCCC>CC(O)(C)C.C(OCC)(=O)C>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N:10]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)[CH:8]=2)[CH:3]=[CH:2]1 |f:2.3.4,5.6|

Inputs

Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Two
Name
Quantity
3.14 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)N
Name
Quantity
4.18 mL
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
10.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CC(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to dryness
ADDITION
Type
ADDITION
Details
To the residue was added water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×80 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.58 mmol
AMOUNT: MASS 3.96 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.